molecular formula C7H3BrClN3 B2872754 8-Bromo-5-chloropyrido[3,4-b]pyrazine CAS No. 1590409-71-4

8-Bromo-5-chloropyrido[3,4-b]pyrazine

Cat. No.: B2872754
CAS No.: 1590409-71-4
M. Wt: 244.48
InChI Key: ZSTKKKPXYZGKPI-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Synthesis

Nitrogen-rich heterocycles are organic compounds containing a ring structure with multiple nitrogen atoms. These molecules are fundamental building blocks in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Their prevalence in pharmaceuticals is particularly notable, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic core. This is attributed to the ability of the nitrogen atoms to form hydrogen bonds and other key interactions with biological targets. Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, functional polymers, and corrosion inhibitors.

The Pyrido[3,4-b]pyrazine (B183377) Scaffold: Structural Attributes and Research Interest

The pyrido[3,4-b]pyrazine scaffold is a fused bicyclic system comprising a pyridine (B92270) ring and a pyrazine (B50134) ring. This arrangement results in a planar, aromatic structure with a unique distribution of electron density. The presence of multiple nitrogen atoms makes it a versatile building block, amenable to various chemical modifications. Research interest in this scaffold is driven by its potential applications in the development of novel therapeutic agents, particularly for neurological disorders, as well as in the formulation of agrochemicals and advanced materials for electronics and sensors. uni.lu

Role of Halogenated Pyrido[3,4-b]pyrazine Derivatives as Key Synthetic Intermediates

The introduction of halogen atoms, such as bromine and chlorine, onto the pyrido[3,4-b]pyrazine core significantly enhances its utility as a synthetic intermediate. Halogens can be strategically introduced at various positions on the ring system, serving as reactive handles for a multitude of cross-coupling reactions. This allows for the construction of more complex molecules with tailored properties. The specific positioning of bromine and chlorine in 8-Bromo-5-chloropyrido[3,4-b]pyrazine, for instance, offers distinct opportunities for sequential and site-selective chemical transformations, making it a valuable precursor in the synthesis of diverse compound libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloropyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTKKKPXYZGKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Bromo 5 Chloropyrido 3,4 B Pyrazine and Its Analogues

Strategies for the Construction of the Pyrido[3,4-b]pyrazine (B183377) Ring System

The formation of the pyrido[3,4-b]pyrazine scaffold is a key step that can be achieved through various synthetic routes. Cyclocondensation and regioselective annulation are two prominent strategies.

A primary and effective method for constructing the pyrido[3,4-b]pyrazine ring system is through the cyclocondensation of diaminopyridines with dicarbonyl compounds or their equivalents. nsmsi.ir This approach is valued for its efficiency and the ability to introduce a variety of substituents onto the pyrazine (B50134) ring.

A common variation involves the reaction of 3,4-diaminopyridine with α-dicarbonyl compounds, such as arylglyoxals. This reaction typically proceeds in a solvent mixture like DMF/EtOH at elevated temperatures, leading to the formation of 2-arylpyrido[3,4-b]pyrazines in high yields and with short reaction times. nsmsi.ir The regioselectivity of this condensation is a crucial aspect, ensuring the desired isomer is obtained. For instance, the reaction between 3,4-diaminopyridine and arylglyoxal derivatives has been reported to be highly regioselective. nsmsi.ir

Another example is the condensation of 2,5-Dibromopyridine-3,4-diamine with glyoxal in ethanol at 70°C, which yields 5,8-dibromopyrido[3,4-b]pyrazine. semanticscholar.org This demonstrates the utility of this method for creating halogenated analogues.

ReactantsProductConditionsYield
3,4-Diaminopyridine and Arylglyoxals2-Arylpyrido[3,4-b]pyrazinesDMF/EtOH, 55 °CHigh
2,5-Dibromopyridine-3,4-diamine and Glyoxal5,8-Dibromopyrido[3,4-b]pyrazineAnhydrous EtOH, 70°C85% semanticscholar.org

Regioselective annulation strategies offer another powerful route to the pyrido[3,4-b]pyrazine core and its derivatives. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing pyridine (B92270) or pyrazine structure, allowing for precise control over the final substitution pattern.

One such approach involves the use of 3,4-pyridyne intermediates. nih.gov Although challenging to control, the regioselectivity of nucleophilic additions to 3,4-pyridynes can be influenced by substituents on the pyridine ring. This strategy can be employed to build highly functionalized pyridine scaffolds, which can then be further elaborated into the desired pyrido[3,4-b]pyrazine system. nih.gov

Transition metal-catalyzed reactions also play a significant role in annulation strategies. For example, Rh(I)- and Pd(0)-catalyzed cyclotrimerization reactions have been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the potential of these methods for constructing complex fused heterocyclic systems. nih.gov

Introduction and Functionalization of Halogen Substituents

The introduction of halogen atoms, specifically bromine and chlorine, onto the pyrido[3,4-b]pyrazine scaffold is essential for the synthesis of the target compound and for subsequent functionalization through cross-coupling reactions.

Direct halogenation of the pyrido[3,4-b]pyrazine ring system can be challenging due to the electron-deficient nature of the pyridine and pyrazine rings. Electrophilic aromatic substitution reactions often require harsh conditions and can lead to mixtures of regioisomers. chemrxiv.org

More controlled methods often involve the synthesis of the ring system from pre-halogenated starting materials. For example, as mentioned earlier, 5,8-dibromopyrido[3,4-b]pyrazine can be synthesized from 2,5-Dibromopyridine-3,4-diamine. semanticscholar.org

A novel one-pot protocol for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This method utilizes N-halosuccinimides under mild conditions to achieve high regioselectivity. chemrxiv.org While not directly applied to pyrido[3,4-b]pyrazines in the provided sources, this strategy represents a modern approach to pyridine halogenation that could potentially be adapted.

Halogenating AgentSubstrateProductConditions
N-Bromosuccinimide (NBS)Zincke imine intermediate of pyridine3-BromopyridineMild
N-Chlorosuccinimide (NCS)Zincke imine intermediate of pyridine3-ChloropyridineMild

Deprotometalation followed by quenching with an electrophilic halogen source is a powerful and regioselective method for the introduction of halogens onto heterocyclic systems. This approach typically involves the use of strong bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate a specific C-H bond, creating a transient organometallic species that then reacts with a halogenating agent.

While specific examples for 8-Bromo-5-chloropyrido[3,4-b]pyrazine were not detailed in the search results, this methodology is a standard and effective tool in heterocyclic chemistry for achieving regioselective halogenation where direct electrophilic substitution is not feasible or selective.

Multi-step Synthetic Sequences and Optimization Strategies

A plausible synthetic strategy could involve the initial construction of a substituted pyridine ring, followed by the formation of the pyrazine ring, and finally, the introduction of the halogen substituents. The order of these steps would be crucial to the success of the synthesis.

Optimization strategies would focus on several key aspects:

Reaction Conditions: Fine-tuning of temperature, reaction time, solvent, and catalyst to maximize the yield and purity of each intermediate.

Reagent Selection: Choosing the most efficient and selective reagents for each transformation.

Purification Methods: Developing effective purification protocols, such as crystallization or chromatography, to isolate the desired products in high purity.

For instance, in the synthesis of related pyrido[3,4-d]pyrimidines, optimization involved navigating challenges such as low solubility of intermediates, which led to product losses during purification. mdpi.com Overcoming such issues is a critical part of developing a robust synthetic route.

Spectroscopic and Advanced Analytical Characterization of Pyrido 3,4 B Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 8-Bromo-5-chloropyrido[3,4-b]pyrazine, the ¹H NMR spectrum is expected to be relatively simple, revealing signals corresponding to the three protons on the aromatic core. The electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings, combined with the influence of the halogen substituents, would shift these proton signals significantly downfield into the aromatic region.

The expected signals are:

A proton on the pyridine portion of the molecule.

Two protons on the pyrazine portion of the molecule.

Based on the substitution pattern, the protons on the pyridine ring would likely appear as distinct singlets or narrow doublets, depending on long-range coupling. The precise chemical shifts and coupling constants are determined by the electronic effects of the adjacent nitrogen atoms and halogen substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
9.0 - 9.5SingletAromatic CH
8.5 - 9.0SingletAromatic CH
7.8 - 8.3SingletAromatic CH

Note: The data in this table is predictive and based on the analysis of similar heterocyclic structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the fused heterocyclic ring system.

Key features of the predicted spectrum include:

Carbons bonded to nitrogen: These carbons (C=N) are significantly deshielded and appear at the downfield end of the aromatic region (typically δ 140-160 ppm).

Carbons bonded to halogens: The carbons directly attached to the bromine (C-Br) and chlorine (C-Cl) atoms also experience distinct electronic effects that influence their chemical shifts. The C-Cl bond typically causes a downfield shift, while the C-Br bond's effect can be more complex due to the "heavy atom effect."

Carbons bonded to hydrogen: The CH carbons will appear in the typical aromatic region (δ 120-140 ppm).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Predicted Chemical Shift (δ, ppm)Assignment
155 - 165C=N
145 - 155C=N
140 - 150C-Cl
135 - 145Aromatic CH
125 - 135Aromatic CH
120 - 130Aromatic CH
115 - 125C-Br

Note: The data in this table is predictive and based on established chemical shift ranges for similar functionalized heterocycles. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₃BrClN₃), the calculated monoisotopic mass is 242.91989 Da. uni.lu An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula. Furthermore, the presence of both chlorine (³⁵Cl/³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br/⁸¹Br isotopes in an approximate 1:1 ratio) creates a highly characteristic isotopic cluster pattern for the molecular ion ([M]⁺), which serves as a definitive signature for the presence of these two halogens.

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This makes it ideal for molecular weight determination. For this compound, the basic nitrogen atoms in the ring system are readily protonated. Predicted ESI-MS data shows the expected formation of various adducts. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺243.92717
[M+Na]⁺265.90911
[M+K]⁺281.88305
[M+NH₄]⁺260.95371

Source: Predicted data from PubChemLite. uni.lu

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its aromatic heterocyclic core and carbon-halogen bonds.

Key expected absorption bands include:

Aromatic C-H stretching: A group of weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region, which are characteristic of the vibrations within the fused pyridine and pyrazine rings.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the fingerprint region (approximately 1200-700 cm⁻¹).

C-Cl and C-Br stretching: The vibrations for the carbon-halogen bonds are expected to appear at lower frequencies, typically below 800 cm⁻¹, in the lower part of the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
1610 - 1450Aromatic Ring C=C and C=N Stretch
1225 - 950Aromatic C-H In-Plane Bend
900 - 675Aromatic C-H Out-of-Plane Bend
800 - 600C-Cl Stretch
650 - 500C-Br Stretch

Note: The data in this table is predictive and based on characteristic IR frequencies for the functional groups present.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within a chemical mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent techniques for assessing its purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For a molecule such as this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column. A detector, commonly a UV-Vis detector, is used to monitor the eluent from the column. The output is a chromatogram, which is a plot of detector response versus time. The retention time (the time it takes for a compound to elute from the column) can be used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

Below is a hypothetical data table illustrating the type of information that would be generated from an HPLC analysis to assess the purity of a synthesis batch of this compound.

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.5415,8001.2Impurity A
24.871,295,00098.5This compound
36.1210,5000.8Impurity B
Total 1,321,300 100.0

This data is illustrative and does not represent actual experimental results for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and the definitive identification of unknown compounds.

In an LC-MS analysis of this compound, the sample would first be separated by an HPLC system as described above. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer. Here, the analyte molecules are ionized, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

The mass spectrometer provides information about the molecular weight of the compound. For this compound (C₇H₃BrClN₃), the expected monoisotopic mass is approximately 242.9199 g/mol . The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). This isotopic pattern serves as a powerful tool for confirming the presence of these halogens in the molecule.

The following table presents the predicted mass-to-charge ratios for the primary isotopic peaks of the protonated molecule [M+H]⁺ of this compound.

Ionm/z (Predicted)Relative Abundance (%)
[C₇H₄⁷⁹Br³⁵ClN₃]⁺243.9271

Computational Chemistry and Theoretical Investigations of 8 Bromo 5 Chloropyrido 3,4 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netmdpi.com DFT methods calculate the electron density of a system to determine its energy and, consequently, its structure and properties. For molecules like 8-Bromo-5-chloropyrido[3,4-b]pyrazine, DFT is used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the distribution of electrons, which is fundamental to understanding its chemical nature. Functionals such as B3LYP are commonly employed for these types of calculations, providing reliable results that correlate well with experimental data where available. mostwiedzy.plbohrium.com

The Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic behavior of a molecule. numberanalytics.comjoaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO, acting as the electron donor, and the LUMO, the electron acceptor, govern the molecule's reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. joaquinbarroso.comemerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For halogenated pyridopyrazine derivatives, the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, along with the inductive effects of the chlorine and bromine substituents, is expected to lower the energy of both the HOMO and LUMO. The precise energy levels and the resulting gap are sensitive to the computational method and basis set used. researchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for N-Heterocyclic Compounds This table presents typical values for related compounds to illustrate the expected range for this compound, as specific data is not available.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine (B92270) Derivatives-6.5 to -7.5-0.5 to -1.55.5 to 6.5
Pyrazine Derivatives-7.0 to -8.0-1.0 to -2.05.0 to 6.0
Chloro-substituted Aromatics-8.0 to -9.0-1.5 to -2.56.0 to 7.0
Bromo-substituted Aromatics-7.5 to -8.5-1.2 to -2.25.8 to 6.8

Data compiled from principles discussed in cited literature.

Beyond the energy gap, the spatial distribution of the HOMO and LUMO provides insights into the regioselectivity of chemical reactions. numberanalytics.comyoutube.com

HOMO: The region of the molecule with the highest density of the HOMO is the most probable site for electrophilic attack. In pyridopyrazine systems, the HOMO is typically a π-orbital distributed across the aromatic rings.

LUMO: The location of the LUMO density indicates the most probable site for nucleophilic attack. For halogenated heterocycles like this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms (chlorine and bromine). wuxiapptec.com This suggests that these positions are the most electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov

In some complex heterocyclic systems, orbitals other than the HOMO or LUMO, such as HOMO-1 or LUMO+1, may be more relevant in describing specific reactions if their energy levels are close to the frontier orbitals and they possess the correct symmetry and spatial orientation for interaction. emerginginvestigators.orgwuxiapptec.com

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reaction sites. rsc.org The MESP map is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MESP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyridopyrazine core, making them sites for hydrogen bonding or coordination to metal ions.

Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the halogen atoms along the C-X bond axis (a phenomenon known as a σ-hole). This positive region on the bromine and chlorine atoms can lead to halogen bonding interactions.

Neutral Regions (Green): Typically found over the carbon backbone of the aromatic rings.

The MESP provides a chemically intuitive picture of where a molecule is most likely to interact with other charged or polar species. rsc.orgacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. physchemres.orgresearchgate.net It is used to calculate the energies of electronic transitions, which correspond to the absorption of light in UV-Visible spectroscopy. nih.gov By simulating the UV-Vis spectrum, TD-DFT can help assign specific absorption bands to electronic transitions between molecular orbitals (e.g., π → π* or n → π*). nih.gov

For this compound, TD-DFT calculations would predict several key transitions:

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are typically lower in energy but also lower in intensity.

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally higher in energy and are responsible for the strong absorption bands in the UV region.

The calculated transition energies (wavelengths) and their corresponding oscillator strengths (intensities) can be used to generate a theoretical spectrum. The choice of functional can be critical for accuracy, with long-range corrected functionals like CAM-B3LYP or ωB97XD often providing better results for charge-transfer and excited-state calculations. nih.govrsc.org

Table 2: Representative TD-DFT Data for a Halogenated Pyridine Analog This table illustrates the type of output generated from a TD-DFT calculation. Values are hypothetical and based on typical results for similar molecules.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.953140.008n → π
S0 → S24.522740.150π → π
S0 → S34.982490.210π → π*

Data compiled from principles discussed in cited literature. researchgate.netnih.gov

Analysis of Intramolecular Charge Transfer and Reorganization Energies

The presence of electron-donating (the aromatic system) and electron-withdrawing (pyrazine ring, halogens) components within this compound suggests the possibility of Intramolecular Charge Transfer (ICT) character in its excited states. acs.orgresearchgate.net ICT occurs when photoexcitation causes a significant shift of electron density from one part of the molecule to another. nih.gov This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. rsc.org Computational analysis can quantify the extent of ICT by examining the change in electron density distribution between the ground and excited states. rsc.org

Reorganization energy is another key parameter, particularly for evaluating a molecule's potential as a charge transport material. It quantifies the energy required to distort the geometry of a molecule from its neutral-state equilibrium structure to its charged-state equilibrium structure, and vice-versa. A low reorganization energy is desirable as it facilitates efficient charge hopping between molecules in a solid-state device. DFT calculations are routinely used to compute both internal and external reorganization energies, providing a theoretical screening tool for promising organic semiconductor candidates.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. researchgate.net This involves locating stationary points, such as reactants, products, intermediates, and, most importantly, transition states (TS). The calculated energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, a reaction of significant interest is Nucleophilic Aromatic Substitution (SNAr). nih.gov The molecule has two potential sites for substitution: the carbon bonded to chlorine and the carbon bonded to bromine. Computational modeling can predict:

Regioselectivity: By calculating the activation energies for nucleophilic attack at both the C-Cl and C-Br positions, one can determine which site is kinetically favored. DFT calculations often support a concerted mechanism for many SNAr reactions, particularly on heterocyles. acs.orgnih.gov

Mechanism: While the SNAr mechanism is often depicted as a two-step process via a Meisenheimer complex, computational studies have provided evidence that many of these reactions are actually concerted. nih.gov DFT can be used to search for the Meisenheimer intermediate; if one cannot be located as a stable minimum on the potential energy surface, it supports a concerted pathway. researchgate.netnih.gov Models can be built to predict reaction rates and selectivity based on computationally derived descriptors like LUMO energy and electrostatic potential. chemrxiv.orgrsc.org

These computational insights provide a detailed, atomistic understanding of reaction pathways that can be difficult to obtain through experimental means alone.

Reactivity and Functionalization Strategies of Halogenated Pyrido 3,4 B Pyrazines

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For dihalogenated substrates like 8-Bromo-5-chloropyrido[3,4-b]pyrazine, the key challenge and opportunity lie in achieving regioselective functionalization. The differing reactivity of the C-Br and C-Cl bonds—where the C-Br bond is generally more susceptible to oxidative addition to a Pd(0) complex—is the primary determinant of this selectivity.

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds between an organoboron compound and an organic halide. organic-chemistry.org In the case of dihalogenated heterocycles, the reaction can be tuned to proceed selectively at the more reactive halogen site. Studies on the closely related 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine have shown that selective Suzuki coupling at the C-8 bromo position is achievable with high yields. researchgate.net

The selectivity of this transformation is highly dependent on the reaction conditions. The choice of palladium catalyst, solvent, base, and temperature all play a crucial role in favoring the reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent modifications. researchgate.net For instance, using Pd(PPh₃)₄ as the catalyst in a dioxane/water solvent system with a sodium carbonate base has proven effective for selective arylation at the bromine-substituted position. researchgate.net

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterConditionObservationReference
CatalystPd(PPh₃)₄Provides good yield and selectivity for the C-Br position. researchgate.net
SolventDioxane/H₂OEffective solvent system for the reaction. Toluene can be used but may result in lower yields. researchgate.net
BaseNa₂CO₃ or K₂CO₃Aqueous inorganic bases are commonly employed. researchgate.net
Temperature80-100 °CElevated temperatures are typically required to drive the reaction. researchgate.net

This selective approach allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-8 position, yielding 8-aryl-5-chloropyrido[3,4-b]pyrazine derivatives.

The Stille reaction, which couples an organic halide with an organotin compound, is another cornerstone of palladium-catalyzed C-C bond formation. wikipedia.org It is known for its tolerance of a wide array of functional groups. libretexts.org In dihalogenated systems, regioselectivity is again governed by the relative reactivity of the C-X bonds, with the order being I > Br > OTf >> Cl. This reactivity trend strongly suggests that for this compound, Stille coupling would occur preferentially at the C-8 position.

Research on the regioselectivity of Stille couplings with 3,5-dibromo-2-pyrone has revealed that reaction conditions can be manipulated to control the site of reaction. nih.gov Typically, the coupling occurs at the more electron-deficient C3 position. However, the addition of a copper(I) co-catalyst can reverse this selectivity, favoring reaction at the C5 position. nih.gov This principle could potentially be applied to the this compound system, where additives might be used to modulate the inherent reactivity of the C-8 and C-5 positions, although selective coupling at the C-8 bromo position is the expected outcome under standard conditions.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org This reaction has become a standard method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction offers a direct route to introduce amino substituents.

Given the higher reactivity of aryl bromides compared to aryl chlorides in the Buchwald-Hartwig catalytic cycle, selective amination at the C-8 position is anticipated. The reaction typically employs a palladium catalyst in conjunction with a sterically hindered, electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.net This combination facilitates the catalytic cycle, allowing for the coupling of a wide range of primary and secondary amines at the C-Br bond while preserving the C-Cl bond for potential downstream functionalization. researchgate.netyoutube.com

Table 2: Typical Reagents for Buchwald-Hartwig Amination

ComponentExamplesRoleReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. wikipedia.org
LigandBINAP, XPhos, SPhos, DPPFStabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Promotes deprotonation of the amine and regenerates the catalyst. researchgate.net
AminePrimary amines, secondary amines, anilinesThe nitrogen source for the C-N bond formation. wikipedia.org

Beyond the Suzuki, Stille, and Buchwald-Hartwig reactions, other palladium-catalyzed transformations can be envisioned for the functionalization of this compound.

The Sonogashira coupling , which joins terminal alkynes with aryl halides, is a powerful method for constructing C(sp²)-C(sp) bonds. wikipedia.org In substrates with multiple halides, the reaction proceeds selectively at the most reactive site. For instance, the Sonogashira coupling of 2-bromo-4-iodo-quinoline results in substitution exclusively at the C-4 iodo position. libretexts.org By analogy, this compound would be expected to undergo selective Sonogashira coupling at the more reactive C-8 bromo position, providing a pathway to 8-alkynyl-5-chloropyrido[3,4-b]pyrazines.

The Heck reaction provides a means to form C-C bonds by coupling aryl halides with alkenes. youtube.com This reaction is also sensitive to the nature of the halogen, with reactivity following the I > Br > Cl trend. Therefore, it is a viable method for selectively introducing alkenyl substituents at the C-8 position of the this compound core.

Nucleophilic Substitution Reactions on the Pyrido[3,4-b]pyrazine (B183377) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. The pyrido[3,4-b]pyrazine ring system is inherently electron-deficient due to the presence of four nitrogen atoms, which facilitates SNAr reactions. In pyridine (B92270) and related heterocycles, nucleophilic attack is highly favored at the positions ortho and para to the ring nitrogen atoms, as the nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate. harvard.eduresearchgate.net

For this compound, both halogenated positions are activated towards SNAr:

The C-5 position is para to N-1 and ortho to N-4.

The C-8 position is para to N-2.

The regioselectivity of nucleophilic substitution will be determined by a combination of factors: the electronic activation at each site and the nature of the leaving group. Generally, the more electron-deficient carbon will be attacked preferentially. Computational models and frontier molecular orbital theory can be used to predict the site of attack. youtube.com Furthermore, the leaving group ability in SNAr reactions can be complex. While bromide is typically a better leaving group than chloride in many contexts, this is not always the case in SNAr, where the rate-determining step is often the initial nucleophilic attack. The specific nucleophile and reaction conditions can, therefore, influence which halogen is displaced.

Synthetic Transformations Involving Halogen Migration or Elimination

Under specific conditions, typically involving strong bases, halogenated aromatic and heteroaromatic compounds can undergo a rearrangement known as the "halogen dance." organic-chemistry.org This reaction involves the migration of a halogen atom from its original position to an adjacent, more thermodynamically stable carbanionic center. researchgate.net The mechanism is initiated by deprotonation of an aromatic C-H bond by a strong base (like lithium diisopropylamide, LDA), generating a carbanion. This carbanion can then induce an intermolecular halogen transfer from another molecule of the starting material.

For this compound, a halogen dance is a plausible transformation, particularly involving the bromine atom. If a proton on the pyridopyrazine ring, likely at C-7, can be abstracted by a sufficiently strong base, the resulting carbanion could trigger the migration of the bromine atom from C-8 to C-7. The feasibility and outcome of such a reaction are highly dependent on factors such as the choice of base, temperature, and solvent. researchgate.net Low temperatures are often crucial to control the process and allow for the coexistence of both metalated and unmetalated species, which is necessary for the halogen transfer to occur. researchgate.net This transformation offers a potential route to isomers that are not accessible through direct synthesis.

Role in the Synthesis of Pharmacologically Relevant Chemical Scaffolds

Utilization as a Building Block in Medicinal Chemistry

The 8-Bromo-5-chloropyrido[3,4-b]pyrazine scaffold is a valuable starting material for the synthesis of novel drug candidates due to the differential reactivity of its halogen substituents. The presence of both a bromine and a chlorine atom on the pyridopyrazine core allows for selective and sequential chemical modifications. This dual-halogenation is a key feature that medicinal chemists exploit to introduce a variety of functional groups at specific positions, thereby enabling the exploration of a broad chemical space.

Strategies for Derivatization Towards Biologically Active Analogues

The development of biologically active analogues from this compound relies on a range of synthetic strategies that take advantage of the reactivity of the carbon-halogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are commonly employed to introduce aryl, heteroaryl, and amino substituents at the bromine- and chlorine-bearing positions.

The differential reactivity of the C-Br and C-Cl bonds allows for regioselective derivatization. Typically, the carbon-bromine bond is more reactive and can be selectively functionalized under milder reaction conditions, leaving the carbon-chlorine bond intact for subsequent transformations. This stepwise approach is instrumental in creating complex molecules with precisely controlled architectures. For instance, an aryl group might be introduced at the 8-position via a Suzuki coupling, followed by the introduction of an amine at the 5-position through a Buchwald-Hartwig amination. This systematic derivatization allows for the fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Design of Targeted Libraries for Inhibitor Development

The this compound core is an attractive scaffold for the design and synthesis of targeted compound libraries aimed at the discovery of potent and selective enzyme inhibitors, particularly kinase inhibitors. The pyridopyrazine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, by forming key hydrogen bonds with the enzyme's hinge region.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 8-Bromo-5-chloropyrido[3,4-b]pyrazine and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methods. Current synthetic routes often involve multi-step processes. researchgate.net A key area for future research is the adoption of "green" chemistry principles. This includes exploring one-pot syntheses and multicomponent reactions, which reduce waste by minimizing intermediate separation steps and improving atom economy. nih.govtandfonline.com

Researchers are investigating the use of alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. tandfonline.com Furthermore, the development of protocols that utilize water as a solvent or operate under solvent-free conditions is a significant goal for sustainable synthesis. researchgate.net Another promising avenue is the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing the environmental impact of the synthetic process. acs.org For instance, a one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines has been shown to readily produce polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds, demonstrating a pathway to previously inaccessible derivatives. acs.orgworktribe.com

Table 1: Comparison of Synthetic Methodologies for Pyrido[3,4-b]pyrazine (B183377) Derivatives

Methodology Advantages Challenges Future Outlook
Traditional Multi-Step Synthesis Well-established, reliable for specific targets. Time-consuming, high waste generation, often harsh conditions. Phasing out in favor of more sustainable methods.
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, simplified procedures. nih.gov Requires careful optimization of reaction conditions for multiple components. High potential for creating diverse molecular libraries efficiently.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, improved purity. tandfonline.com Scalability can be an issue for industrial applications. Integration with flow chemistry for continuous production.
Catalytic Approaches (e.g., Palladium-catalyzed couplings) High regioselectivity, functional group tolerance. researchgate.netmdpi.com Cost and toxicity of metal catalysts, need for catalyst recovery. Development of reusable, non-toxic, earth-abundant metal catalysts.

| Green Solvents/Solvent-Free | Reduced environmental impact, lower costs. researchgate.net | Limited solubility of some reactants, potential for different reaction pathways. | Broader adoption as solvent regulations become stricter. |

Computational Design and Prediction of Novel Pyrido[3,4-b]pyrazine Architectures

Computational chemistry and molecular modeling are becoming indispensable tools for designing novel pyrido[3,4-b]pyrazine structures with desired properties. Techniques such as Density Functional Theory (DFT) allow for the detailed study of the electronic and geometric structures of these molecules, providing insights into their reactivity and potential applications. nih.gov

Future research will increasingly rely on computer-aided drug design (CADD) to create derivatives of the this compound scaffold. rsc.org By simulating the interaction of these virtual compounds with biological targets like protein kinases, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic activity. rsc.org This in silico screening process significantly reduces the time and cost associated with traditional drug discovery.

Moreover, computational methods are crucial for predicting the physicochemical properties of new architectures, such as solubility, stability, and electronic properties relevant to materials science. nih.gov For example, DFT and Time-Dependent DFT (TDDFT) can be used to predict the optoelectronic properties of donor-acceptor-donor (D-A-D) molecules based on a pyridopyrazine core, guiding the design of new materials for organic electronics. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Materials Science and Medicinal Chemistry

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery of new molecules based on the pyrido[3,4-b]pyrazine framework. acs.orgnih.gov ML models can be trained on existing chemical data to predict the properties and biological activities of novel compounds, a process known as Quantitative Structure-Activity Relationship (QSAR). scispace.comnih.gov This predictive power allows for the rapid screening of vast virtual libraries of pyrido[3,4-b]pyrazine derivatives, identifying promising candidates for synthesis and testing. nih.gov

In medicinal chemistry, AI can accelerate the entire drug discovery pipeline. scispace.com ML algorithms can help in identifying novel drug targets, designing molecules with specific pharmacological profiles, and even planning efficient synthetic routes. acs.orgnih.gov For nitrogen-containing heterocycles, ML is being applied to predict everything from reaction outcomes to pharmacokinetic properties. rsc.orgtandfonline.com

In materials science, ML can predict the properties of new polymers or coatings incorporating the pyrido[3,4-b]pyrazine scaffold. chemrxiv.org By learning from the structural fingerprints of known materials, these models can guide researchers toward creating novel materials with enhanced durability, specific electronic properties, or desired optical characteristics. nih.govresearchgate.net The use of ML for predicting aromaticity and other complex chemical properties is an active area of research that will benefit the design of advanced materials. nih.gov

Table 2: Applications of AI/ML in Pyrido[3,4-b]pyrazine Research

Application Area AI/ML Technique Potential Impact
Medicinal Chemistry QSAR, Deep Neural Networks Rapid prediction of bioactivity, toxicity, and ADMET properties. scispace.comnih.gov
Synthetic Chemistry Retrosynthesis Algorithms, Reaction Prediction Models Automated planning of efficient synthetic pathways to target molecules. acs.orgnih.gov
Materials Science Graph Neural Networks (GNNs), Random Forest Prediction of material properties (e.g., band gap, thermal stability) from molecular structure. nih.govchemrxiv.org

| Drug Repurposing | Natural Language Processing, Network Analysis | Identifying new therapeutic uses for existing pyrido[3,4-b]pyrazine-based compounds. scispace.com |

Development of Pyrido[3,4-b]pyrazine-Based Catalytic Systems

The nitrogen-rich structure of the pyrido[3,4-b]pyrazine ring suggests its potential for use in catalysis. The nitrogen atoms can act as coordination sites for metal centers, making these compounds attractive ligands for creating novel molecular catalysts. Research into related nitrogen heterocycles, such as replacing pyridine (B92270) with pyrazine (B50134) in molecular cobalt catalysts, has shown that even single-atom changes can significantly impact catalytic activity for processes like H₂ generation. mdpi.com

Future work could focus on designing and synthesizing this compound derivatives that can be incorporated into metal complexes. These new catalytic systems could be applied to a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the pyrido[3,4-b]pyrazine ligand can be tuned by modifying substituents, allowing for fine control over the reactivity and selectivity of the metal catalyst. mdpi.com

Furthermore, immobilizing these pyrido[3,4-b]pyrazine-based molecular catalysts onto solid supports like nanoparticles or polymers could lead to the development of robust, heterogeneous catalysts that combine the high activity of molecular systems with the practical advantages of easy separation and recyclability. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.